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Compound of Interest

Compound Name:
1-(4-Methylphenyl)-2-

phenylethanone

Cat. No.: B015197 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Methylphenyl)-2-phenylethanone (CAS: 2001-28-7), also known as 2-

phenyl-1-(p-tolyl)ethanone, is a diarylethanone derivative with a chemical formula of C₁₅H₁₄O

and a molecular weight of approximately 210.27 g/mol .[1][2] As a key intermediate and

structural motif in various organic synthesis and medicinal chemistry programs, its

unambiguous characterization is critical for ensuring purity, confirming identity, and meeting

regulatory standards. This document provides detailed protocols for the analytical

characterization of this compound using fundamental techniques: Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of 1-(4-
Methylphenyl)-2-phenylethanone, providing detailed information about the carbon-hydrogen

framework.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Acquisition Parameters (¹H NMR):

Pulse Program: Standard single pulse (zg30).

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1.0 seconds.

Acquisition Parameters (¹³C NMR):

Pulse Program: Proton-decoupled pulse program (zgpg30).

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024-2048.

Relaxation Delay: 2.0 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.

Data Presentation: Expected NMR Data
Table 1: Predicted ¹H NMR Spectral Data for 1-(4-Methylphenyl)-2-phenylethanone in CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.01 Doublet (d) 2H
Aromatic H (ortho
to C=O)

~7.35 - 7.20 Multiplet (m) 7H Aromatic H's

~4.25 Singlet (s) 2H
-CH₂- (Methylene

protons)
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| ~2.42 | Singlet (s) | 3H | -CH₃ (Methyl protons) |

Table 2: Predicted ¹³C NMR Spectral Data for 1-(4-Methylphenyl)-2-phenylethanone in CDCl₃

Chemical Shift (δ, ppm) Assignment

~197.5 C=O (Ketone)

~144.2 Aromatic C (quaternary, para to C=O)

~135.0 Aromatic C (quaternary, ipso-phenyl)

~134.1 Aromatic C (quaternary, ipso to C=O)

~129.5 Aromatic CH

~129.3 Aromatic CH

~128.7 Aromatic CH

~128.6 Aromatic CH

~126.9 Aromatic CH

~45.6 -CH₂- (Methylene carbon)

| ~21.7 | -CH₃ (Methyl carbon) |

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and assessing the purity of

volatile and semi-volatile compounds like 1-(4-Methylphenyl)-2-phenylethanone. The

fragmentation pattern provides a structural fingerprint.

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

solvent such as dichloromethane or ethyl acetate.

GC System:
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Column: HP-5MS (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x

0.25 mm ID, 0.25 µm film thickness).

Inlet Temperature: 250°C.

Injection Volume: 1 µL (split mode, 50:1 ratio).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of

15°C/min, and hold for 5 minutes.

MS System:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Range: Scan from m/z 40 to 450.

Data Presentation: Expected Mass Spectrometry Data
Table 3: Predicted Major Ions in the EI Mass Spectrum

m/z Ion Structure/Fragment Interpretation

210 [C₁₅H₁₄O]⁺˙ Molecular Ion (M⁺˙)

119 [CH₃-C₆H₄-CO]⁺

Acylium ion from cleavage of

the C-C bond alpha to the

carbonyl

105 [C₆H₅-CO]⁺
Acylium ion (alternative

cleavage, less favored)

91 [C₇H₇]⁺
Tropylium ion from the benzyl

fragment
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| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from m/z 105 |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most

prominent feature for this compound will be the strong absorption from the ketone carbonyl

group.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the

sample spectrum and ratio it against the background to obtain the final absorbance or

transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands
Table 4: Expected IR Absorption Frequencies
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Frequency (cm⁻¹) Intensity Vibration Type Functional Group

3100 - 3000 Medium C-H Stretch Aromatic C-H

2950 - 2850 Medium-Weak C-H Stretch
Aliphatic C-H (-CH₂, -

CH₃)

~1685 Strong C=O Stretch Aryl Ketone

~1610, ~1510 Medium-Strong C=C Stretch Aromatic Ring

| ~820 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted (para) ring |

High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for determining the purity and quantifying 1-(4-
Methylphenyl)-2-phenylethanone in various matrices. A reversed-phase method is typically

employed.

Experimental Protocol: Reversed-Phase HPLC (RP-
HPLC)

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a

compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter

the solution through a 0.45 µm syringe filter before injection.

HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA)

detector.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). For improved peak

shape, 0.1% formic acid can be added to the water.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.
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Injection Volume: 10 µL.

Detection: UV at 254 nm.

Data Presentation: HPLC Method Summary
Table 5: Summary of RP-HPLC Method Parameters

Parameter Condition

Column C18 (4.6 x 150 mm, 5 µm)

Mobile Phase Acetonitrile / Water (70:30, v/v)

Mode Isocratic

Flow Rate 1.0 mL/min

Temperature 30°C

Injection Volume 10 µL

Detector UV-Vis / PDA

Wavelength 254 nm

| Expected Retention Time | 4-6 minutes (highly system dependent) |

Visualized Workflows
Caption: Overall analytical workflow for the characterization of 1-(4-Methylphenyl)-2-
phenylethanone.

Caption: Correlation between molecular structure and key expected spectral data points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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